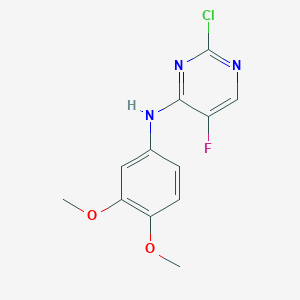
4-Pyrimidinamine, 2-chloro-N-(3,4-dimethoxyphenyl)-5-fluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pyrimidinamine, 2-chloro-N-(3,4-dimethoxyphenyl)-5-fluoro- is a heterocyclic compound that features a pyrimidine ring substituted with chlorine, fluorine, and a 3,4-dimethoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidinamine, 2-chloro-N-(3,4-dimethoxyphenyl)-5-fluoro- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of Substituents: The chlorine and fluorine atoms are introduced via halogenation reactions. The 3,4-dimethoxyphenyl group is typically introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Pyrimidinamine, 2-chloro-N-(3,4-dimethoxyphenyl)-5-fluoro- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to remove halogen substituents or reduce the pyrimidine ring.
Substitution: Nucleophilic substitution reactions are common, especially for replacing the chlorine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
4-Pyrimidinamine, 2-chloro-N-(3,4-dimethoxyphenyl)-5-fluoro- has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for targeting enzymes and receptors.
Biology: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic materials.
Industry: It is used as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 4-Pyrimidinamine, 2-chloro-N-(3,4-dimethoxyphenyl)-5-fluoro- involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes or receptors, inhibiting their function. The presence of halogen atoms and the 3,4-dimethoxyphenyl group enhances its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-N,6-dimethyl-4-pyrimidinamine
- 4-Chloro-6-(3,4-dimethoxyphenyl)pyrimidine
- 4,5-Dichloro-6-methyl-2-pyrimidinamine
Uniqueness
4-Pyrimidinamine, 2-chloro-N-(3,4-dimethoxyphenyl)-5-fluoro- is unique due to the combination of its substituents, which confer specific electronic and steric properties. This makes it particularly effective in applications requiring high specificity and binding affinity.
Propriétés
Formule moléculaire |
C12H11ClFN3O2 |
|---|---|
Poids moléculaire |
283.68 g/mol |
Nom IUPAC |
2-chloro-N-(3,4-dimethoxyphenyl)-5-fluoropyrimidin-4-amine |
InChI |
InChI=1S/C12H11ClFN3O2/c1-18-9-4-3-7(5-10(9)19-2)16-11-8(14)6-15-12(13)17-11/h3-6H,1-2H3,(H,15,16,17) |
Clé InChI |
QTHPXUUBPASCNQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)NC2=NC(=NC=C2F)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















